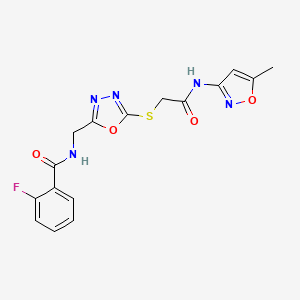![molecular formula C20H11ClF3N3OS B2990179 2-chloro-N-[4-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]sulfanylphenyl]benzamide CAS No. 338419-94-6](/img/structure/B2990179.png)
2-chloro-N-[4-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]sulfanylphenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-[4-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]sulfanylphenyl]benzamide” is a versatile chemical compound used in diverse scientific research. It is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine in its structure bestows many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, like the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving this compound are typically characterized by the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . This is one of the key synthetic methods for introducing TFMP groups within the structures of other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a carbon-containing pyridine in its structure . These elements bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
High-Performance Polyimides
One area of application involves the synthesis of high-performance polyimides for use in materials science. For instance, transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds related to the specified chemical structure, have been developed. These materials exhibit high refractive indices, small birefringence, and excellent thermomechanical stabilities, making them suitable for advanced optical and electronic applications. The unique properties of these polyimides, such as transparency, colorlessness, and thermal stability, are attributed to the specific molecular architecture of the monomers used in their synthesis (Tapaswi et al., 2015).
Drug Delivery Systems
Another research avenue explores the encapsulation of lipophilic molecules within water-soluble metalla-cages for drug delivery purposes. The study involves the self-assembly of specific ligands and metal building blocks in the presence of functionalized derivatives, including pyrenyl compounds. These host-guest systems have demonstrated potential in delivering bioactive molecules effectively, showcasing the versatility of incorporating specific functional groups for targeted therapeutic applications (Mattsson et al., 2010).
Antimicrobial Agents
Research into new antimicrobial agents has led to the synthesis of thiazole and pyrazole derivatives based on specific molecular scaffolds, including tetrahydrobenzothiophene moieties. These compounds have been evaluated for their antimicrobial properties, with some showing promising activity against various pathogens. This highlights the potential of designing and synthesizing new chemical entities based on the core structure of interest for applications in combating microbial resistance (Gouda et al., 2010).
Chemical Synthesis and Heterocyclic Chemistry
Additionally, the chemical structure can serve as a precursor or intermediate in the synthesis of complex heterocyclic compounds. Studies involving the sulphenylation of unsaturated amides and the development of new routes to heterocycles illustrate the compound's utility in organic synthesis, providing a foundation for creating diverse molecular architectures with potential applications in pharmaceuticals, agrochemicals, and materials science (Samii et al., 1987).
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of trifluoromethylpyridine (TFMP), which is known to be a key structural ingredient in many agrochemical and pharmaceutical compounds . .
Mode of Action
It’s known that tfmp derivatives exhibit unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties can influence the compound’s interaction with its targets.
Biochemical Pathways
Tfmp derivatives are known to have wide-ranging potential applications in the agrochemical and pharmaceutical industries
Pharmacokinetics
It’s known that the presence of a fluorine atom and a pyridine in the structure of tfmp derivatives can influence their pharmacokinetic properties .
Result of Action
It’s known that tfmp derivatives can have various biological activities due to their unique physicochemical properties .
Direcciones Futuras
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
2-chloro-N-[4-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]sulfanylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF3N3OS/c21-16-4-2-1-3-15(16)19(28)27-13-5-7-14(8-6-13)29-18-9-12(20(22,23)24)11-26-17(18)10-25/h1-9,11H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHHPGRUNDJEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)SC3=C(N=CC(=C3)C(F)(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

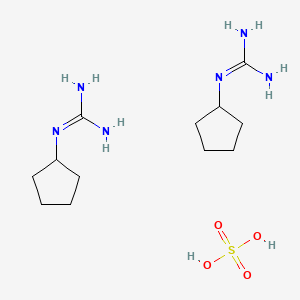


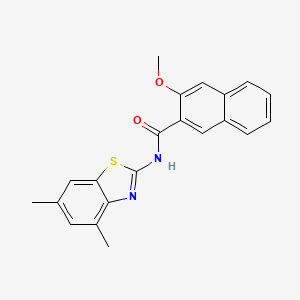
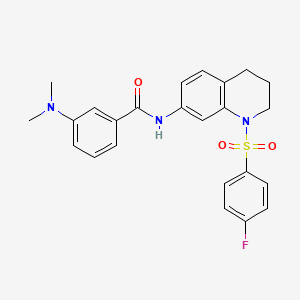
![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2990102.png)

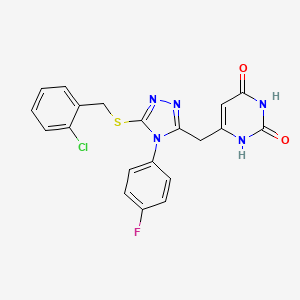
![2-Ethyl-5-((4-ethylphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2990107.png)
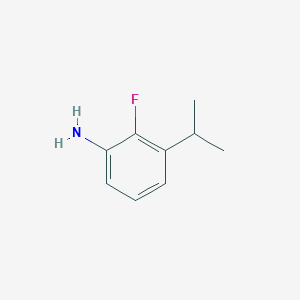
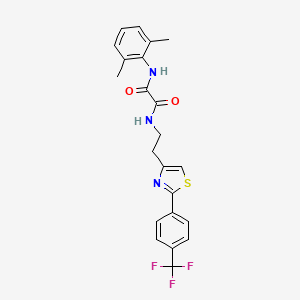
![prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2990114.png)

